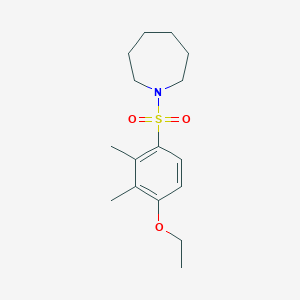
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide, also known as NSC-656240, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide can induce DNA damage and activate the p53 tumor suppressor pathway. Additionally, 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is that it has shown promising anticancer activity in vitro. Additionally, the synthesis method for 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is relatively straightforward and can be performed using commercially available reagents. However, one limitation of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the efficacy and safety of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide in vivo.
Direcciones Futuras
Future research on 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide could focus on determining its efficacy and safety in animal models. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide. Other future directions could include exploring the potential of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide as a combination therapy with other anticancer agents. Finally, more research is needed to determine the potential of 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide as a therapeutic agent for other diseases beyond cancer.
Métodos De Síntesis
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 8-aminoquinoline. The resulting intermediate is then reacted with sodium methoxide to yield 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-methoxy-5-methyl-N-(8-quinolinyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C17H16N2O3S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-methoxy-5-methyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-8-9-15(22-2)16(11-12)23(20,21)19-14-7-3-5-13-6-4-10-18-17(13)14/h3-11,19H,1-2H3 |
Clave InChI |
ONKMZSSCPSIGKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)

![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)


![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)
